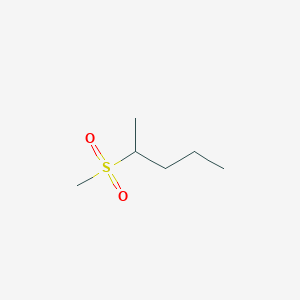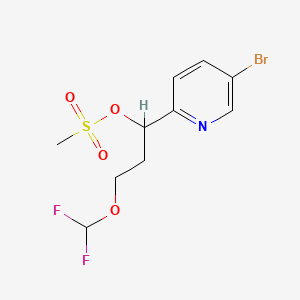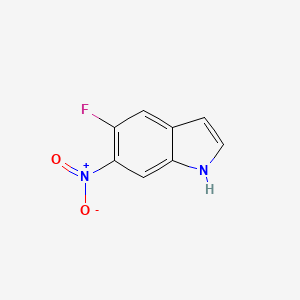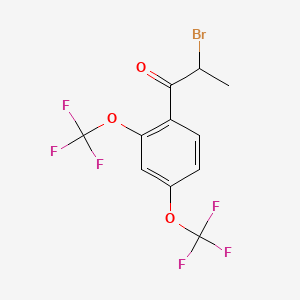
1-(2,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one is a synthetic organic compound known for its unique chemical structure and properties It features a bromine atom attached to a propanone backbone, with two trifluoromethoxy groups positioned at the 2 and 4 locations on the phenyl ring
準備方法
The synthesis of 1-(2,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one using bromine or a brominating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require a catalyst to facilitate the bromination process.
Industrial production methods for this compound may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
1-(2,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide, potassium thiocyanate, and primary amines.
Reduction Reactions: The carbonyl group in the propanone backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while reduction would produce an alcohol.
科学的研究の応用
1-(2,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one has several scientific research applications:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules
Medicinal Chemistry: The compound is investigated for its potential use in drug discovery and development. The presence of trifluoromethoxy groups can improve the pharmacokinetic properties of drug candidates, such as metabolic stability and membrane permeability.
Material Science: It is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can impart desirable characteristics such as hydrophobicity and chemical resistance.
作用機序
The mechanism of action of 1-(2,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one depends on its specific application. In organic synthesis, it acts as a versatile building block that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, where the trifluoromethoxy groups can enhance binding affinity and selectivity.
類似化合物との比較
1-(2,4-Bis(trifluoromethoxy)phenyl)-2-bromopropan-1-one can be compared with other similar compounds, such as:
1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one: This compound lacks the bromine atom and may have different reactivity and applications.
2,4-Bis(trifluoromethoxy)phenylboronic acid: This compound features boronic acid functionality and is used in different types of chemical reactions, such as Suzuki-Miyaura coupling.
(2,4-Bis(trifluoromethoxy)phenyl)hydrazine: This compound contains a hydrazine group and is used in different synthetic applications.
特性
分子式 |
C11H7BrF6O3 |
|---|---|
分子量 |
381.07 g/mol |
IUPAC名 |
1-[2,4-bis(trifluoromethoxy)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C11H7BrF6O3/c1-5(12)9(19)7-3-2-6(20-10(13,14)15)4-8(7)21-11(16,17)18/h2-5H,1H3 |
InChIキー |
RQLYNOONZZXDJN-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=C(C=C(C=C1)OC(F)(F)F)OC(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


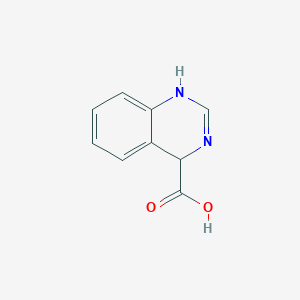
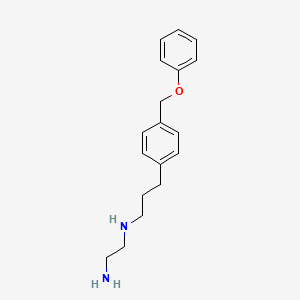

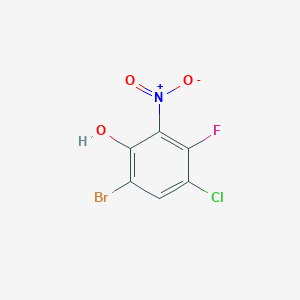
![2-[[(3R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-(2-carboxylatophenyl)-4,4-difluoro-3-hydroxyoxolan-2-yl]-hydroxymethyl]benzoate](/img/structure/B14075005.png)


![dimethyl (1R,2S,9S,11S,13R,15S,19S)-18-acetyloxy-2,9,23-trihydroxy-11,15-dimethyl-16-(2-methylbut-2-enoyloxy)-4,6,12,21,25-pentaoxaoctacyclo[11.10.2.13,10.115,19.01,14.02,11.05,9.022,26]heptacos-7-ene-13,19-dicarboxylate](/img/structure/B14075021.png)
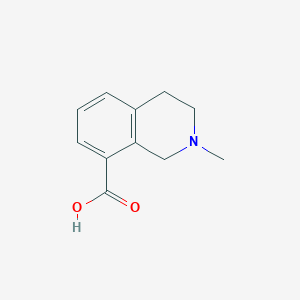
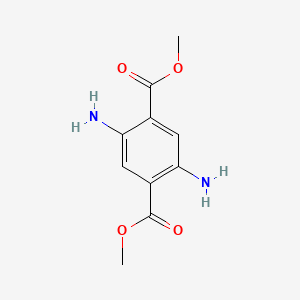
![Bicyclo[4.2.0]octa-3,5-dien-7-one](/img/structure/B14075041.png)
